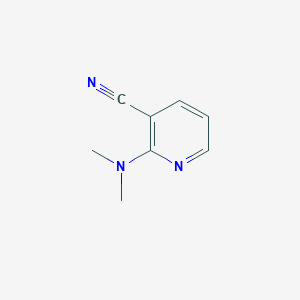

2-(Dimethylamino)nicotinonitrile

Description

Structure

3D Structure

Properties

IUPAC Name |

2-(dimethylamino)pyridine-3-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9N3/c1-11(2)8-7(6-9)4-3-5-10-8/h3-5H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AGKVQTZVCHITEU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=C(C=CC=N1)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20485678 | |

| Record name | 2-(dimethylamino)nicotinonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20485678 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

147.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

60138-76-3 | |

| Record name | 2-(dimethylamino)nicotinonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20485678 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to 2-(Dimethylamino)nicotinonitrile

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2-(Dimethylamino)nicotinonitrile, a substituted pyridine derivative of interest in medicinal chemistry. The document details its chemical identity, physicochemical properties, and explores the broader context of the synthesis and biological activities of related nicotinonitrile compounds. While specific experimental protocols and defined signaling pathways for this compound are not extensively documented in publicly available literature, this guide furnishes detailed methodologies for the synthesis of analogous structures and outlines a general workflow for the biological evaluation of novel chemical entities. This guide is intended to serve as a foundational resource for researchers and professionals engaged in the exploration of nicotinonitrile derivatives for drug discovery and development.

Chemical Identity and Properties

This compound, also known as 2-(dimethylamino)pyridine-3-carbonitrile, is a chemical compound with the CAS Registry Number 60138-76-3 .[1] It belongs to the class of cyanopyridines, which are characterized by a pyridine ring substituted with a nitrile group.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

| Property | Value | Source |

| CAS Number | 60138-76-3 | [1] |

| Molecular Formula | C₈H₉N₃ | [1] |

| Molecular Weight | 147.18 g/mol | |

| Appearance | Yellow to pale yellow liquid | |

| Boiling Point | 264.9 ± 25.0 °C (Predicted) | |

| Density | 1.11 ± 0.1 g/cm³ (Predicted) | |

| pKa | 3.76 ± 0.10 (Predicted) | |

| Storage Temperature | Room temperature |

Synthesis and Experimental Protocols

General Synthesis of Nicotinonitrile Derivatives

A common approach to synthesizing substituted nicotinonitriles involves a multi-component reaction. A patent for the preparation of 2-chloro-4-methyl nicotinonitrile describes a two-step process that begins with the condensation of (E)-4-(dimethylamino)yl-3-butene-2-ketone and malononitrile.[2] This reaction, catalyzed by agents such as piperidine or beta-alanine, yields a 2-cyano group-5-(dimethylamine) base-3-methyl-2,4-limonene acid amide intermediate.[2] The intermediate is then chlorinated using phosphorus oxychloride and phosphorus pentachloride to obtain the final product.[2]

Another general procedure for the synthesis of 2-amino-2-chromenes, which share synthetic precursors with some pyridines, involves a one-pot, three-component condensation of an aromatic aldehyde, malononitrile, and a phenol in the presence of p-dimethylaminopyridine (DMAP) as a catalyst under microwave irradiation.[3]

A procedure for synthesizing the parent compound, nicotinonitrile, involves the dehydration of nicotinamide using phosphorus pentoxide.[4]

The diagram below illustrates a generalized synthetic workflow for nicotinonitrile derivatives.

Biological Activity and Potential Applications in Drug Development

The nicotinonitrile scaffold is a recognized pharmacophore present in numerous biologically active compounds and approved drugs.[5] Derivatives of nicotinonitrile have demonstrated a wide range of pharmacological activities, including:

-

Anticancer Activity: Several studies have highlighted the potential of nicotinonitrile derivatives as anticancer agents.[6] Their mechanisms of action are diverse and can involve the inhibition of key signaling pathways implicated in tumor growth and proliferation, such as those involving VEGFR-2 and HER-2.[6] Some cyanopyridine derivatives have shown potent cytotoxic effects against various cancer cell lines.[7]

-

Antimicrobial Activity: Nicotinic acid derivatives, from which nicotinonitriles can be derived, have applications in agriculture as fungicides and insecticides.[8]

-

Other Activities: Various other biological activities have been reported for nicotinonitrile hybrids, including antioxidant, anti-inflammatory, and acetylcholinesterase inhibitory effects.[5]

It is important to note that while the broader class of nicotinonitriles shows significant biological promise, specific studies on the biological activity, mechanism of action, and cellular targets of this compound are limited in the currently available scientific literature.

Signaling Pathway Analysis

A critical aspect of drug development is understanding how a compound interacts with cellular signaling pathways. As of the latest review of available literature, there is no specific information detailing the signaling pathways directly modulated by this compound.

Research on related compounds, such as nicotine, has extensively explored their effects on nicotinic acetylcholine receptors (nAChRs) and downstream signaling cascades, including the PI3K/Akt and MAPK pathways, which are crucial in cell proliferation and survival.[9][10][11] However, it cannot be assumed that this compound interacts with the same targets or pathways.

For a novel compound like this compound, a systematic approach is required to identify its biological targets and elucidate its mechanism of action. The following diagram outlines a potential experimental workflow for this purpose.

Conclusion

This compound is a readily identifiable chemical entity with defined physicochemical properties. While its specific synthesis and biological functions are not yet well-characterized, the broader family of nicotinonitriles represents a rich source of compounds with significant therapeutic potential, particularly in oncology. This technical guide provides a solid foundation for researchers interested in this molecule by summarizing its known attributes and offering insights into the synthesis and biological evaluation of related compounds. Further investigation is warranted to elucidate the specific biological activities and mechanisms of action of this compound, which could unlock its potential as a lead compound in future drug discovery efforts.

References

- 1. chemwhat.com [chemwhat.com]

- 2. CN103508945A - Preparation method of 2-chloro-4-methyl nicotinonitrile - Google Patents [patents.google.com]

- 3. acgpubs.org [acgpubs.org]

- 4. Organic Syntheses Procedure [orgsyn.org]

- 5. researchgate.net [researchgate.net]

- 6. Synthesis, characterization and bioactivity of new pyridine-2(H)-one, nicotinonitrile, and furo[2,3-b]pyridine derivatives. - National Genomics Data Center (CNCB-NGDC) [ngdc.cncb.ac.cn]

- 7. mdpi.com [mdpi.com]

- 8. researchgate.net [researchgate.net]

- 9. Nicotinic Acetylcholine Receptor Signaling in Tumor Growth and Metastasis - PMC [pmc.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. Nicotinic Acetylcholine Receptor Pathways in Cancer: From Psychiatric Clues to Therapeutic Opportunities - PMC [pmc.ncbi.nlm.nih.gov]

2-(Dimethylamino)nicotinonitrile chemical structure and IUPAC name

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure, properties, and relevant experimental methodologies for 2-(Dimethylamino)nicotinonitrile. The information is intended to support research and development activities involving this compound.

Chemical Structure and IUPAC Name

This compound, a substituted pyridine derivative, is characterized by a pyridine ring with a dimethylamino group at the 2-position and a nitrile group at the 3-position.

Chemical Structure:

IUPAC Name: 2-(dimethylamino)pyridine-3-carbonitrile

Molecular Formula: C₈H₉N₃

SMILES: CN(C)c1ncccc1C#N

InChI Key: AGKVQTZVCHITEU-UHFFFAOYSA-N

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. This data is essential for its handling, formulation, and analytical method development.

| Property | Value | Reference |

| Molecular Weight | 147.18 g/mol | [1] |

| Boiling Point | 264.9 ± 25.0 °C (Predicted) | [2] |

| Density | 1.11 ± 0.1 g/cm³ (Predicted) | [2] |

| pKa | 3.76 ± 0.10 (Predicted) | [2] |

| LogP | 1.35 (Predicted) | |

| Physical Form | Colourless liquid (Predicted) | [2] |

| Storage Temperature | Room temperature | [1] |

Experimental Protocols

Detailed experimental protocols are crucial for the synthesis, purification, and analysis of this compound. The following sections outline generalized procedures based on the synthesis and analysis of structurally related compounds.

Synthesis

The synthesis of this compound can be achieved through the nucleophilic aromatic substitution of a suitable precursor, such as 2-chloronicotinonitrile, with dimethylamine.

Reaction Scheme:

A potential synthetic route.

General Protocol:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2-chloronicotinonitrile in a suitable solvent (e.g., ethanol, isopropanol, or a polar aprotic solvent like DMF).

-

Addition of Reagent: Add an excess of dimethylamine (as a solution in a solvent like THF or as a gas) to the reaction mixture.

-

Reaction Conditions: Heat the mixture to reflux and maintain the temperature for several hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

-

Work-up: After the reaction is complete, cool the mixture to room temperature. Remove the solvent under reduced pressure.

-

Extraction: Dissolve the residue in an organic solvent (e.g., ethyl acetate) and wash with water to remove any inorganic salts. Dry the organic layer over anhydrous sodium sulfate.

-

Isolation: Concentrate the organic layer under reduced pressure to obtain the crude product.

Purification

Purification of the crude this compound is essential to remove unreacted starting materials and byproducts. Recrystallization or column chromatography are common methods.

Recrystallization Protocol:

-

Solvent Selection: Choose a suitable solvent or solvent system in which the compound is sparingly soluble at room temperature but highly soluble at elevated temperatures. Potential solvents include ethanol, isopropanol, or mixtures of hexane and ethyl acetate.

-

Dissolution: Dissolve the crude product in a minimal amount of the hot solvent.

-

Decolorization (Optional): If colored impurities are present, add a small amount of activated charcoal and heat for a short period.

-

Filtration (Hot): If charcoal or other insoluble impurities are present, perform a hot filtration to remove them.

-

Crystallization: Allow the hot, saturated solution to cool slowly to room temperature, followed by further cooling in an ice bath to induce crystallization.

-

Isolation of Crystals: Collect the purified crystals by vacuum filtration and wash with a small amount of cold solvent.

-

Drying: Dry the crystals under vacuum to remove any residual solvent.

Column Chromatography Protocol:

-

Stationary Phase: Use silica gel as the stationary phase.

-

Mobile Phase: A solvent system of increasing polarity, such as a gradient of ethyl acetate in hexane, is typically effective.

-

Procedure: Dissolve the crude product in a minimal amount of the mobile phase and load it onto the column. Elute the column with the chosen solvent system, collecting fractions.

-

Analysis: Monitor the fractions by TLC to identify those containing the pure product.

-

Isolation: Combine the pure fractions and remove the solvent under reduced pressure.

Analytical Methods

Quantitative analysis of this compound can be performed using High-Performance Liquid Chromatography (HPLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

HPLC Method (General Approach):

-

Column: A C18 reversed-phase column is suitable.

-

Mobile Phase: A mixture of acetonitrile and water or methanol and water, with a potential buffer like ammonium acetate or formic acid to ensure good peak shape.

-

Detection: UV detection at a wavelength determined by the UV spectrum of the compound (typically around 254 nm or 280 nm).

-

Quantification: Use an external or internal standard method for accurate quantification.

GC-MS Method (General Approach):

-

Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms or HP-5ms).

-

Carrier Gas: Helium at a constant flow rate.

-

Injection: Split or splitless injection depending on the concentration.

-

Temperature Program: An initial oven temperature held for a few minutes, followed by a ramp to a final temperature to ensure the elution of the compound.

-

Detection: Mass spectrometry in full scan mode for identification and selected ion monitoring (SIM) mode for quantification.

Potential Biological Significance and Research Applications

Nicotinonitrile derivatives are a class of compounds with diverse biological activities. While specific signaling pathways for this compound are not yet fully elucidated, related compounds have been investigated for their potential as:

-

Autophagy Enhancers: Some 2-aminonicotinonitrile derivatives have been shown to induce autophagy, a cellular process of degradation and recycling of cellular components. This has implications for cancer therapy and neurodegenerative diseases.

-

VEGFR-2 Inhibitors: The nicotinonitrile scaffold is present in some compounds that act as inhibitors of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key target in anti-angiogenic cancer therapies.

The logical workflow for investigating the potential of a novel nicotinonitrile derivative like this compound in a drug discovery context is outlined below.

Drug discovery workflow for nicotinonitrile derivatives.

This guide provides a foundational understanding of this compound. Further research is required to fully characterize its properties and biological activities. The provided protocols are intended as a starting point and may require optimization for specific experimental conditions.

References

Spectroscopic Profile of 2-(Dimethylamino)nicotinonitrile: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the spectroscopic data for the compound 2-(Dimethylamino)nicotinonitrile (CAS No. 60138-76-3). The following sections present a summary of nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, alongside the experimental protocols typically employed for their acquisition. This information is crucial for the structural elucidation, identification, and purity assessment of this molecule in research and development settings.

Spectroscopic Data Summary

While specific experimental spectra for this compound are not widely available in public databases, the expected characteristic signals based on its chemical structure and data from analogous compounds are summarized below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ¹H NMR Spectral Data for this compound

| Chemical Shift (δ) (ppm) | Multiplicity | Number of Protons | Assignment |

| ~7.9 - 8.1 | dd | 1H | H-6 (Pyridine) |

| ~7.5 - 7.7 | dd | 1H | H-4 (Pyridine) |

| ~6.6 - 6.8 | dd | 1H | H-5 (Pyridine) |

| ~3.1 - 3.3 | s | 6H | -N(CH₃)₂ |

Table 2: Predicted ¹³C NMR Spectral Data for this compound

| Chemical Shift (δ) (ppm) | Assignment |

| ~160 - 162 | C-2 (Pyridine) |

| ~152 - 154 | C-6 (Pyridine) |

| ~140 - 142 | C-4 (Pyridine) |

| ~117 - 119 | -C≡N |

| ~108 - 110 | C-5 (Pyridine) |

| ~95 - 97 | C-3 (Pyridine) |

| ~38 - 40 | -N(CH₃)₂ |

Infrared (IR) Spectroscopy

Table 3: Characteristic IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Intensity | Functional Group Vibration |

| ~2220 - 2230 | Strong | C≡N (Nitrile) stretch |

| ~1600 - 1450 | Medium-Strong | C=C and C=N (Aromatic ring) stretches |

| ~1350 - 1250 | Strong | C-N (Aromatic amine) stretch |

| ~3100 - 3000 | Medium | C-H (Aromatic) stretch |

| ~2950 - 2850 | Medium | C-H (Aliphatic) stretch |

Mass Spectrometry (MS)

Table 4: Expected Mass Spectrometry Data for this compound

| m/z | Ion |

| 147.08 | [M]⁺ (Molecular Ion) |

| 132.06 | [M-CH₃]⁺ |

| 104.05 | [M-N(CH₃)₂]⁺ |

Experimental Protocols

The following are detailed, generalized methodologies for obtaining the spectroscopic data presented above.

NMR Spectroscopy

-

Sample Preparation: Approximately 5-10 mg of this compound is dissolved in 0.6-0.8 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆, or Acetone-d₆) in a 5 mm NMR tube. A small amount of tetramethylsilane (TMS) is added as an internal reference standard (δ = 0.00 ppm).

-

Instrumentation: ¹H and ¹³C NMR spectra are recorded on a high-field NMR spectrometer, typically operating at a frequency of 300 MHz or higher.

-

¹H NMR Acquisition: A standard proton experiment is performed using a 90° pulse angle, an acquisition time of 2-4 seconds, and a relaxation delay of 1-5 seconds. Typically, 16 to 64 scans are accumulated to ensure a good signal-to-noise ratio.

-

¹³C NMR Acquisition: A proton-decoupled ¹³C NMR spectrum is acquired with a 90° pulse angle, an acquisition time of 1-2 seconds, and a relaxation delay of 2-10 seconds. A larger number of scans (typically 1024 or more) is required to obtain a spectrum with an adequate signal-to-noise ratio due to the low natural abundance of the ¹³C isotope.

-

Data Processing: The raw data (Free Induction Decay - FID) is processed using an appropriate software package. This involves Fourier transformation, phase correction, baseline correction, and referencing to the internal standard.

Infrared (IR) Spectroscopy

-

Sample Preparation: For a solid sample, a small amount of this compound is finely ground with dry potassium bromide (KBr) powder in an agate mortar. The mixture is then compressed into a thin, transparent pellet using a hydraulic press. Alternatively, for Attenuated Total Reflectance (ATR)-IR, a small amount of the solid sample is placed directly on the ATR crystal.

-

Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer is used to record the spectrum.

-

Data Acquisition: A background spectrum of the empty sample holder (or clean ATR crystal) is first recorded. The sample is then placed in the IR beam path, and the sample spectrum is acquired. The spectrum is typically scanned over the range of 4000 to 400 cm⁻¹.

-

Data Processing: The instrument software automatically subtracts the background spectrum from the sample spectrum to produce the final IR spectrum, which is typically plotted as transmittance or absorbance versus wavenumber.

Mass Spectrometry

-

Sample Introduction: The sample is introduced into the mass spectrometer, typically via direct infusion or after separation by gas chromatography (GC) or liquid chromatography (LC).

-

Ionization: Electron Ionization (EI) is a common method for small, volatile molecules. The sample is bombarded with a high-energy electron beam (typically 70 eV), causing ionization and fragmentation. For less volatile or thermally labile compounds, soft ionization techniques such as Electrospray Ionization (ESI) or Chemical Ionization (CI) may be used.

-

Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight, or ion trap).

-

Detection: The separated ions are detected, and their abundance is recorded to generate a mass spectrum.

Logical Workflow for Spectroscopic Analysis

The following diagram illustrates the typical workflow for the spectroscopic characterization of a chemical compound like this compound.

Caption: Workflow for the spectroscopic characterization of a synthesized compound.

An In-depth Technical Guide on the Solubility and Stability of 2-(Dimethylamino)nicotinonitrile

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the known and extrapolated physicochemical properties of 2-(Dimethylamino)nicotinonitrile (CAS No. 60138-76-3), a substituted cyanopyridine of interest in medicinal chemistry and materials science. Due to a notable lack of specific experimental data in publicly available literature, this document combines reported physical properties with estimated solubility and stability characteristics derived from structurally related compounds. Detailed, standardized experimental protocols for determining these properties are also provided to guide researchers in generating specific data for this molecule. Furthermore, a generalized signaling pathway is presented, reflecting the potential biological activities of nicotinonitrile derivatives as described in recent research.

Introduction

This compound, also known as 2-(dimethylamino)-3-pyridinecarbonitrile, is a heterocyclic organic compound featuring a pyridine ring substituted with a dimethylamino group at the 2-position and a nitrile group at the 3-position.[1] The unique electronic properties conferred by these functional groups make it a molecule of interest for further investigation in drug discovery and materials science. Nicotinonitrile derivatives, in general, are recognized as important scaffolds in medicinal chemistry, with several compounds having progressed to clinical use.[2] They have been investigated for a range of biological activities, including as anticancer and antimicrobial agents.[3][4][5]

A thorough understanding of the solubility and stability of this compound is critical for its application in these fields. Solubility directly impacts bioavailability and formulation development, while stability is paramount for ensuring shelf-life, efficacy, and safety. This guide aims to consolidate the available information and provide a framework for the systematic evaluation of this compound.

Physicochemical Properties

While specific experimental data on the solubility of this compound is limited, some of its physical properties have been reported by chemical suppliers.

| Property | Value | Reference(s) |

| CAS Number | 60138-76-3 | [1][6][7] |

| Molecular Formula | C₈H₉N₃ | [1][6][7] |

| Molecular Weight | 147.18 g/mol | [7] |

| Appearance | Colorless to yellow liquid/oil | [6][7] |

| Boiling Point | 264.9 ± 25.0 °C (Predicted) | [6] |

| Density | 1.11 ± 0.1 g/cm³ (Predicted) | [6] |

| pKa | 3.76 ± 0.10 (Predicted) | [6] |

| Storage | Room temperature, sealed in dry conditions | [6][7] |

Solubility Profile (Estimated)

Table of Estimated Solubilities:

| Solvent | Estimated Solubility | Rationale/Supporting Evidence |

| Water | Slightly soluble to soluble | 2-Aminopyridine is soluble in water.[8][9] The dimethylamino group may increase hydrophobicity compared to a primary amine, but the pyridine and nitrile functionalities should still allow for some aqueous solubility. |

| Ethanol | Soluble | 2-Aminopyridine is soluble in ethanol.[8][9] Alcohols are generally good solvents for polar organic molecules. |

| Methanol | Soluble | Similar to ethanol, methanol is a polar protic solvent expected to dissolve the compound. |

| Acetonitrile | Soluble | A polar aprotic solvent that is often used in the synthesis and analysis of related compounds.[10] |

| Dimethyl Sulfoxide (DMSO) | Soluble | A highly polar aprotic solvent known for its ability to dissolve a wide range of organic compounds. |

| Dichloromethane | Soluble | A common organic solvent for compounds of intermediate polarity. |

| Hexane | Sparingly soluble to insoluble | A nonpolar solvent, unlikely to effectively solvate the polar functional groups of the molecule. |

Stability Profile (Inferred)

The stability of this compound can be inferred from the known reactivity of its constituent functional groups: the aminopyridine and nitrile moieties.

Table of Inferred Stability Characteristics:

| Condition | Inferred Stability | Potential Degradation Pathways |

| Thermal | Moderately stable. | Thermal degradation of aminopyridines can occur at elevated temperatures. The exact decomposition temperature would require experimental determination. |

| Hydrolytic (Acidic) | Susceptible to hydrolysis. | The nitrile group can undergo acid-catalyzed hydrolysis to first form an amide and subsequently a carboxylic acid (nicotinic acid derivative).[11] |

| Hydrolytic (Basic) | Susceptible to hydrolysis. | The nitrile group can undergo base-catalyzed hydrolysis to form a carboxylate salt.[11] |

| Oxidative | Potentially susceptible. | The dimethylamino group and the pyridine ring could be susceptible to oxidation, though specific studies are lacking. |

| Photolytic | Potentially susceptible. | Pyridine and its derivatives can undergo photochemical reactions upon exposure to UV light.[2] |

Experimental Protocols

The following are detailed, standard methodologies for determining the solubility and stability of organic compounds like this compound.

Solubility Determination: Shake-Flask Method

This is a widely accepted method for determining the equilibrium solubility of a compound in a given solvent.

Methodology:

-

Preparation: Add an excess amount of this compound to a known volume of the selected solvent in a sealed, screw-cap vial.

-

Equilibration: Agitate the vials at a constant temperature (e.g., 25 °C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached. A shaker bath is recommended for consistent agitation.

-

Phase Separation: Allow the vials to stand undisturbed at the same constant temperature until the undissolved solid has completely settled. Centrifugation can be used to expedite this process.

-

Sampling: Carefully withdraw a known volume of the supernatant, ensuring no solid particles are transferred.

-

Quantification: Analyze the concentration of this compound in the supernatant using a suitable analytical technique such as High-Performance Liquid Chromatography (HPLC) with UV detection or a calibrated spectrophotometric method.

-

Calculation: The solubility is expressed as the concentration of the compound in the saturated solution (e.g., in g/L or mol/L).

Stability Assessment: Forced Degradation Studies

Forced degradation studies are essential to identify potential degradation products and pathways under various stress conditions.

Methodology:

-

Sample Preparation: Prepare solutions of this compound of a known concentration in an appropriate solvent system (e.g., a mixture of water and an organic co-solvent like acetonitrile or methanol).

-

Stress Conditions:

-

Acidic Hydrolysis: Add a strong acid (e.g., 0.1 M HCl) to the sample solution and heat (e.g., at 60 °C) for a defined period.

-

Basic Hydrolysis: Add a strong base (e.g., 0.1 M NaOH) to the sample solution and heat (e.g., at 60 °C) for a defined period.

-

Oxidative Degradation: Add an oxidizing agent (e.g., 3% H₂O₂) to the sample solution and maintain at room temperature or elevated temperature for a defined period.

-

Thermal Degradation: Store the solid compound and a solution of the compound at elevated temperatures (e.g., 60-80 °C) in a controlled oven.

-

Photostability: Expose the solid compound and a solution of the compound to a controlled light source (e.g., a xenon lamp with defined UV and visible light output) in a photostability chamber.

-

-

Time Points: Collect samples at various time points (e.g., 0, 2, 4, 8, 24 hours) for each stress condition.

-

Analysis: Analyze the samples using a stability-indicating HPLC method. This involves developing a chromatographic method that can separate the parent compound from all potential degradation products. Mass spectrometry (LC-MS) is highly recommended for the identification of degradation products.

-

Evaluation: Quantify the amount of the parent compound remaining and the amount of each degradation product formed at each time point. This allows for the determination of the degradation rate and the identification of the primary degradation pathways.

Potential Biological Activity and Signaling Pathways

While a specific signaling pathway for this compound has not been elucidated, numerous nicotinonitrile derivatives have been investigated as inhibitors of various protein kinases, which are key components of cellular signaling pathways implicated in cancer.[2][12] For instance, some derivatives have shown activity against tyrosine kinases and Pim-1 kinase.[12][13]

The following diagram illustrates a generalized signaling pathway that could be targeted by a nicotinonitrile derivative acting as a kinase inhibitor. This is a hypothetical representation and not specific to this compound.

Caption: Hypothetical signaling pathway for a kinase inhibitor.

Experimental Workflows

The following diagrams illustrate the workflows for the experimental protocols described above.

Caption: Workflow for shake-flask solubility determination.

Caption: Workflow for forced degradation stability studies.

Conclusion

This compound is a compound with potential applications in medicinal chemistry and other scientific fields. While there is a current lack of specific experimental data regarding its solubility and stability, this guide provides a foundational understanding based on its physicochemical properties and the behavior of related compounds. The provided experimental protocols offer a clear path for researchers to generate the necessary data to support further development. The exploration of its biological activity, potentially as a kinase inhibitor, warrants further investigation. It is imperative that the estimated data presented herein be confirmed by rigorous experimental evaluation.

References

- 1. chemwhat.com [chemwhat.com]

- 2. researchgate.net [researchgate.net]

- 3. Synthesis, characterization and bioactivity of new pyridine-2(H)-one, nicotinonitrile, and furo[2,3-b]pyridine derivatives. - National Genomics Data Center (CNCB-NGDC) [ngdc.cncb.ac.cn]

- 4. acta-arhiv.chem-soc.si [acta-arhiv.chem-soc.si]

- 5. Synthesis and Biological evaluation of Novel Nicotinonitrile derivatives derived from N-Substituted Coumarinyl Chalcones - ProQuest [proquest.com]

- 6. This compound CAS#: 60138-76-3 [amp.chemicalbook.com]

- 7. hoffmanchemicals.com [hoffmanchemicals.com]

- 8. Page loading... [wap.guidechem.com]

- 9. 2-Aminopyridine | NH2C5H4N | CID 10439 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. CN103896782B - The method of preparation 2-(N, N-dimethylamino)-2 phenylbutanol - Google Patents [patents.google.com]

- 12. Novel Nicotinonitrile Derivatives Bearing Imino Moieties Enhance Apoptosis and Inhibit Tyrosine Kinase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Cyanopyridinone- and Cyanopyridine-Based Cancer Cell Pim-1 Inhibitors: Design, Synthesis, Radiolabeling, Biodistribution, and Molecular Modeling Simulation - PMC [pmc.ncbi.nlm.nih.gov]

The Pivotal Role of 2-(Dimethylamino)nicotinonitrile in Pharmaceutical Synthesis: A Technical Guide

For Immediate Release

[City, State] – December 28, 2025 – 2-(Dimethylamino)nicotinonitrile, a versatile pyridine derivative, is a key building block in the synthesis of a range of pharmaceutically active compounds. This technical guide provides an in-depth analysis of its synthesis, chemical properties, and its application as a crucial intermediate in the development of targeted therapies, with a focus on its role in the synthesis of kinase inhibitors.

Introduction

This compound, also known as 2-(dimethylamino)pyridine-3-carbonitrile, is a substituted cyanopyridine that serves as a valuable precursor in medicinal chemistry. Its unique electronic and structural features, arising from the electron-donating dimethylamino group and the electron-withdrawing nitrile group on the pyridine ring, make it a reactive and versatile intermediate for the construction of complex heterocyclic systems. This guide will explore its synthesis, key reactions, and its application in the synthesis of targeted pharmaceutical agents.

Synthesis and Chemical Properties

The primary and most common method for the synthesis of this compound is through the nucleophilic aromatic substitution of 2-chloronicotinonitrile with dimethylamine. This reaction is typically carried out in a suitable solvent, such as ethanol, and may be performed under reflux conditions.

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Reference |

| CAS Number | 60138-76-3 | [1] |

| Molecular Formula | C₈H₉N₃ | [1] |

| Molecular Weight | 147.18 g/mol | [1] |

| Boiling Point | 264.9 ± 25.0 °C (Predicted) | [1] |

| Density | 1.11 ± 0.1 g/cm³ (Predicted) | [1] |

| pKa | 3.76 ± 0.10 (Predicted) | [1] |

Experimental Protocols

Synthesis of this compound from 2-Chloronicotinonitrile

This protocol is adapted from the synthesis of the analogous compound, 2-(dimethylamino)pyrimidine[2].

Materials:

-

2-Chloronicotinonitrile

-

Anhydrous Dimethylamine (gas or solution in a suitable solvent like ethanol)

-

Absolute Ethanol

-

Ether

-

Potassium Hydroxide (for generating anhydrous dimethylamine from aqueous solution, if applicable)

Procedure:

-

In a three-necked flask equipped with a reflux condenser and a gas inlet tube, dissolve 2-chloronicotinonitrile (1 equivalent) in absolute ethanol.

-

While refluxing the solution, bubble anhydrous dimethylamine gas through the mixture for 6 hours. Alternatively, a solution of dimethylamine in ethanol can be used and the mixture refluxed for a similar duration.

-

After the reaction is complete, cool the solution and remove a portion of the ethanol by distillation under reduced pressure.

-

Chill the residue in an ice bath and add ether to precipitate any dimethylamine hydrochloride byproduct.

-

Filter off the precipitated salts.

-

Remove the remaining solvent from the filtrate by distillation.

-

The crude this compound can be purified by vacuum distillation.

Expected Yield: Based on analogous reactions, yields are expected to be in the range of 80-90%[2].

Table 2: Representative Reaction Yields for Synthesis of 2-Substituted Nicotinonitriles

| Starting Material | Reagent | Product | Yield (%) | Reference |

| 2-Chloropyrimidine | Dimethylamine | 2-(Dimethylamino)pyrimidine | 81-86 | [2] |

| (E)-4-(dimethylamino) yl-3-butene-2-ketone and malononitrile | 1. Catalyst 2. POCl₃/PCl₅ | 2-chloro-4-methyl nicotinonitrile | 55.7 (total) | [3] |

| Aromatic aldehyde, malononitrile, 1-naphthol | p-Dimethylaminopyridine (catalyst) | 2-amino-2-chromenes | 85-96 | [4] |

| Malononitrile dimer, N,N'-dimethylformamide dimethyl acetal | - | Amidine derivative | 87.17 | [5] |

Application as a Pharmaceutical Intermediate

The nicotinonitrile scaffold is a common feature in many kinase inhibitors. While a direct synthesis of a marketed drug starting from this compound is not prominently documented in publicly available literature, its structural motifs are present in several important pharmaceutical compounds. For instance, the dimorpholinopyrimidine core of the investigational PI3K inhibitor, Buparlisib (BKM120), is structurally related to di-substituted aminopyridines that can be derived from nicotinonitrile precursors.

The general synthetic strategy often involves the construction of a substituted pyridine or pyrimidine ring, where a 2-amino or 2-substituted amino group is a key feature for interaction with the kinase hinge region.

Logical Workflow for the Synthesis of Substituted Nicotinonitriles

The following diagram illustrates a generalized workflow for the synthesis of substituted nicotinonitrile derivatives, which are precursors to various pharmaceutically active molecules.

Role in Targeting Signaling Pathways

Nicotinonitrile derivatives are integral components of many small molecule inhibitors that target key signaling pathways implicated in cancer and other diseases. One such critical pathway is the PI3K/AKT/mTOR pathway, which is frequently dysregulated in various cancers.

The PI3K/AKT/mTOR Signaling Pathway

The PI3K/AKT/mTOR pathway is a crucial intracellular signaling cascade that regulates cell growth, proliferation, survival, and metabolism. Buparlisib, a compound with a structure related to derivatives of 2-(amino)nicotinonitriles, is an inhibitor of this pathway.

Conclusion

This compound is a valuable and versatile intermediate in pharmaceutical synthesis. Its straightforward preparation from readily available starting materials and its reactivity make it an attractive building block for the development of novel therapeutics, particularly in the area of kinase inhibitors. Further exploration of its synthetic utility is likely to lead to the discovery of new and potent drug candidates targeting a variety of diseases.

Disclaimer: This document is intended for informational purposes for a technical audience and does not constitute medical advice. The synthesis and handling of the described chemical compounds should only be performed by trained professionals in a controlled laboratory setting.

References

The Pivotal Role of 2-(Dimethylamino)nicotinonitrile as a Versatile Heterocyclic Building Block

A Technical Guide for Researchers and Drug Development Professionals

Abstract

2-(Dimethylamino)nicotinonitrile, a substituted pyridine derivative, has emerged as a significant and versatile building block in synthetic and medicinal chemistry. Its unique electronic properties and multiple reactive sites—the dimethylamino group, the nitrile functionality, and the pyridine ring itself—allow for the construction of a diverse array of complex heterocyclic systems. This guide provides an in-depth analysis of the synthesis, chemical properties, and applications of this compound, with a particular focus on its role in the development of novel therapeutic agents, including kinase inhibitors. Detailed experimental protocols, quantitative data, and pathway visualizations are presented to serve as a comprehensive resource for researchers in the field.

Introduction

Heterocyclic compounds form the cornerstone of medicinal chemistry, with a vast number of approved drugs featuring these structural motifs.[1] Among the myriad of heterocyclic scaffolds, substituted pyridines are of paramount importance due to their presence in numerous biologically active molecules. This compound has garnered attention as a readily accessible intermediate for the synthesis of fused and decorated heterocyclic systems.[] The electron-donating dimethylamino group at the 2-position and the electron-withdrawing nitrile group at the 3-position create a unique reactivity profile, making it a valuable synthon for the construction of novel molecular architectures with potential therapeutic applications.[3]

Synthesis and Physicochemical Properties

The most common and practical laboratory synthesis of this compound involves the nucleophilic aromatic substitution of 2-chloronicotinonitrile with dimethylamine. This reaction proceeds efficiently, providing the desired product in good yield.

General Physicochemical Properties

| Property | Value | Reference |

| Molecular Formula | C₈H₉N₃ | |

| Molecular Weight | 147.18 g/mol | |

| Boiling Point | 264.9±25.0 °C (Predicted) | |

| Density | 1.11±0.1 g/cm³ (Predicted) | |

| pKa | 3.76±0.10 (Predicted) | |

| Appearance | Colorless to light yellow liquid |

Spectroscopic Data

While specific spectra for this compound were not found in the search results, typical spectroscopic features for related nicotinonitrile derivatives include:

-

¹H NMR: Signals corresponding to the dimethylamino protons and the protons on the pyridine ring.

-

¹³C NMR: Resonances for the carbons of the pyridine ring, the nitrile group, and the dimethylamino group.

-

IR Spectroscopy: A characteristic sharp absorption band for the nitrile (C≡N) stretching vibration, typically observed in the range of 2210-2230 cm⁻¹.

Experimental Protocols

Synthesis of this compound from 2-Chloronicotinonitrile

This protocol is a representative procedure based on analogous reactions.

Materials:

-

2-Chloronicotinonitrile

-

Dimethylamine (e.g., 40% solution in water or 2M solution in THF)

-

Anhydrous solvent (e.g., Tetrahydrofuran (THF) or Dioxane)

-

Inert gas (e.g., Nitrogen or Argon)

Procedure:

-

To a flame-dried round-bottom flask under an inert atmosphere, add 2-chloronicotinonitrile (1.0 eq).

-

Dissolve the starting material in the anhydrous solvent.

-

Cool the solution to 0 °C using an ice bath.

-

Slowly add a solution of dimethylamine (1.5-2.0 eq) to the cooled reaction mixture.

-

Allow the reaction to warm to room temperature and stir for 12-24 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford this compound.

Diagram of Synthetic Workflow:

References

The Dawn of a New Scaffold: A Technical Guide to the Discovery and Synthesis of Novel 2-Aminonicotinonitrile Derivatives

For Researchers, Scientists, and Drug Development Professionals

The 2-aminonicotinonitrile core is a privileged scaffold in medicinal chemistry, serving as a versatile building block for the synthesis of a diverse array of biologically active compounds. This technical guide provides an in-depth overview of the discovery, synthesis, and structure-activity relationships of novel derivatives of this scaffold, with a focus on their potential as therapeutic agents. The information presented herein is intended to equip researchers with the knowledge to design and execute the synthesis of new chemical entities based on the 2-aminonicotinonitrile framework.

Synthesis of 2-Aminonicotinonitrile Derivatives: A General Overview

The synthesis of 2-aminonicotinonitrile derivatives often involves multi-component reactions, providing a rapid and efficient means to generate molecular diversity. A common and effective strategy is a one-pot synthesis utilizing a ketone, an aldehyde, and malononitrile in the presence of a suitable base. This approach allows for the construction of the core heterocyclic structure with various substituents, enabling the exploration of the chemical space around the scaffold.

A general workflow for the synthesis of these derivatives is depicted below. This process typically begins with the selection of appropriate starting materials to achieve the desired substitutions on the pyridine ring. The one-pot reaction is then carried out under optimized conditions, followed by purification of the resulting product. Characterization using modern analytical techniques such as NMR and mass spectrometry is crucial to confirm the structure of the newly synthesized compounds.

Caption: A generalized workflow for the synthesis of 2-aminonicotinonitrile derivatives.

Experimental Protocols

General Procedure for the Synthesis of 4,6-Disubstituted-2-aminonicotinonitriles

This protocol is a representative example of the synthesis of 2-aminonicotinonitrile derivatives.

Materials:

-

Appropriate aromatic aldehyde (1 mmol)

-

Appropriate ketone (1 mmol)

-

Malononitrile (1 mmol)

-

Ammonium acetate (8 mmol)

-

Ethanol (20 mL)

Procedure:

-

A mixture of the aromatic aldehyde, ketone, malononitrile, and ammonium acetate in ethanol is stirred at room temperature for 10-15 minutes.

-

The reaction mixture is then refluxed for 6-8 hours.

-

The progress of the reaction is monitored by thin-layer chromatography (TLC).

-

Upon completion, the reaction mixture is cooled to room temperature.

-

The solid product is collected by filtration, washed with cold ethanol, and dried under vacuum.

-

If necessary, the crude product is purified by recrystallization from ethanol to afford the pure 2-aminonicotinonitrile derivative.

Characterization

The synthesized compounds are typically characterized by the following methods:

-

Melting Point: Determined using an open capillary melting point apparatus.

-

Infrared (IR) Spectroscopy: Recorded on an FT-IR spectrometer using KBr pellets.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H NMR and 13C NMR spectra are recorded on a spectrometer at an appropriate frequency using DMSO-d6 as the solvent and TMS as the internal standard.

-

Mass Spectrometry (MS): Mass spectra are recorded on a mass spectrometer.

Structure-Activity Relationship (SAR) and Biological Activity

Recent studies have highlighted the potential of 2-aminonicotinonitrile derivatives as potent anticancer agents and autophagy enhancers. The biological activity of these compounds is highly dependent on the nature and position of the substituents on the pyridine ring.

A study on a series of 2-aminonicotinonitrile derivatives revealed that substituents at the C-4 and C-6 positions of the nicotinonitrile ring play a crucial role in their autophagy-inducing activity.[1][2][3] Conversely, substituents at the C-5 position were found to have a detrimental effect on this activity.[1][2][3] The most promising compound from this series, compound 7g , demonstrated strong autophagy-inducing activity and significant antiproliferative effects against SGC-7901 cells by inducing apoptosis and causing cell cycle arrest at the G1 phase.[1][2][3]

The logical relationship of the Structure-Activity Relationship (SAR) for these derivatives is illustrated in the diagram below.

Caption: The influence of substituent positions on the biological activity of 2-aminonicotinonitrile derivatives.

Quantitative Data Summary

The following table summarizes the cytotoxic activity of selected 2-aminonicotinonitrile derivatives against various cancer cell lines. The IC50 value represents the concentration of the compound required to inhibit the growth of 50% of the cells.

| Compound | Target Cell Line | IC50 (µM) | Reference Compound | Reference IC50 (µM) |

| 2-Amino-4,6-diphenylnicotinonitrile (Compound 3) | MDA-MB-231 (Breast Cancer) | 1.81 ± 0.1 | Doxorubicin | 3.18 ± 0.1 |

| 2-Amino-4,6-diphenylnicotinonitrile (Compound 3) | MCF-7 (Breast Cancer) | 2.85 ± 0.1 | Doxorubicin | 4.17 ± 0.2 |

| Compound 4 | MDA-MB-231 (Breast Cancer) | 6.93 ± 0.4 | Doxorubicin | 3.18 ± 0.1 |

| Compound 4 | MCF-7 (Breast Cancer) | 5.59 ± 0.3 | Doxorubicin | 4.17 ± 0.2 |

Data compiled from various studies for comparative analysis.[4]

Conclusion

The 2-aminonicotinonitrile scaffold represents a promising starting point for the development of novel therapeutic agents. The synthetic accessibility and the tunable nature of this core allow for the generation of diverse libraries of compounds for biological screening. The structure-activity relationships discussed in this guide provide a rational basis for the design of more potent and selective derivatives. Further exploration of this chemical space is warranted to unlock the full therapeutic potential of this remarkable class of compounds.

References

A Technical Guide to the Biological Activities of Nicotinonitrile Scaffolds

For: Researchers, Scientists, and Drug Development Professionals

Executive Summary: The nicotinonitrile (3-cyanopyridine) scaffold is a "privileged structure" in medicinal chemistry, forming the core of several marketed drugs and a multitude of investigational compounds.[1][2] Its synthetic accessibility and the ease of substitution on the pyridine ring have allowed for the creation of large libraries of derivatives with a broad spectrum of pharmacological activities. This technical guide provides an in-depth overview of the significant biological activities of substituted nicotinonitriles, with a primary focus on their anticancer potential through mechanisms like kinase inhibition and apoptosis induction. Additionally, their roles as antimicrobial, antiviral, and anti-inflammatory agents are explored. The guide summarizes key quantitative data, details relevant experimental protocols, and visualizes critical pathways and workflows to serve as a comprehensive resource for researchers in drug discovery and development.

Anticancer Activity

Nicotinonitrile derivatives have demonstrated significant potential as anticancer agents, acting through various mechanisms, including the inhibition of critical signaling pathways and the induction of apoptosis.[3][4][5][6][7] Marketed drugs such as the kinase inhibitors Bosutinib and Neratinib feature this core structure, underscoring its therapeutic relevance.[1][8][9]

Mechanisms of Action

1.1.1 Kinase Inhibition

A primary mechanism of action for many anticancer nicotinonitriles is the inhibition of protein kinases, which are crucial regulators of cell proliferation, survival, and differentiation.

-

Tyrosine Kinase Inhibition: Several nicotinonitrile derivatives have been shown to be potent inhibitors of tyrosine kinases (TKs).[3] For instance, compounds 8 and 5g have been identified as potent anticancer agents, inhibiting TK with IC50 values of 311 and 352 nM, respectively.[3] This inhibition disrupts downstream signaling pathways, such as the Ras/MAPK pathway, arresting the cell cycle and impeding proliferation.[10]

-

Pim Kinase Inhibition: The Pim family of serine/threonine kinases is another important target. Overexpression of Pim-1 is linked to the progression of several cancers.[11] Nicotinonitrile derivatives have been developed as potent pan-Pim kinase inhibitors.[7] For example, derivative 8e shows potent activity with IC50 values ≤ 0.28 μM against three Pim kinase isoforms.[7][12] Pim kinases contribute to cell survival by phosphorylating and inactivating pro-apoptotic proteins like Bad.[11] Inhibition of Pim kinases by nicotinonitriles can thus promote apoptosis.

1.1.2 Induction of Apoptosis

Many nicotinonitrile compounds exert their anticancer effects by inducing programmed cell death, or apoptosis. This is often a consequence of kinase inhibition but can also occur through other pathways. Studies have shown that treatment with certain nicotinonitrile derivatives leads to a significant upregulation of pro-apoptotic proteins like p53 and Caspase-3, as well as an increased Bax/Bcl-2 protein expression ratio, which is a key indicator of apoptosis induction.[7][12]

In Vitro Anticancer Activity Data

The following table summarizes the in vitro cytotoxic activity of selected nicotinonitrile derivatives against various human cancer cell lines.

| Compound ID/Series | Target Cell Line | Assay | IC50 (µM) | Reference |

| Derivative 5g | MCF-7 (Breast) | MTT | ~1-3 | [3] |

| Derivative 8 | HCT-116 (Colon) | MTT | ~1-3 | [3] |

| Compound 11 | MCF-7 (Breast) | MTT | Promising activity | [4] |

| Compound 12 | HepG2 (Liver) | MTT | Promising activity | [4] |

| Phenylureido Derivative | Caco-2 (Colon) | MTT | 24.79 | [5] |

| Phenylureido Derivative | HepG2 (Liver) | MTT | 34.31 | [5] |

| Benzohydrazide 9a | MCF-7 (Breast) | MTT | 2 | [6] |

| Derivative 8e | HepG2 (Liver) | MTT | ≤ 0.28 (vs Pim kinases) | [7][12] |

| Derivative 14a | NCI-H460 (Lung) | MTT | 0.025 | [13] |

| Derivative 14a | RKOP 27 (Colon) | MTT | 0.016 | [13] |

| Compound 4c | HCT-116 (Colon) | MTT | 7.15 | [14] |

| Compound 4d | HepG2 (Liver) | MTT | 6.95 | [14] |

| Compound 12 | MCF-7 (Breast) | MTT | 0.5 | [15] |

Key Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.

Principle: In viable cells, mitochondrial dehydrogenase enzymes reduce the yellow, water-soluble MTT to a purple, insoluble formazan product. The amount of formazan produced, which is quantified by measuring its absorbance, is directly proportional to the number of living, metabolically active cells.[4]

Detailed Protocol:

-

Cell Seeding: Plate cancer cells in a 96-well flat-bottom microplate at a predetermined optimal density (e.g., 1x10⁴ to 1.5x10⁵ cells/mL). Incubate overnight at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.[7]

-

Compound Treatment: Prepare serial dilutions of the nicotinonitrile test compounds in the appropriate cell culture medium. Remove the old medium from the wells and add the medium containing the various concentrations of the test compounds. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).

-

Incubation: Incubate the plates for a specified period, typically 48 to 72 hours, at 37°C and 5% CO₂.[7]

-

MTT Addition: Following incubation, carefully remove the treatment medium. Add a fresh solution of MTT (typically 5 mg/mL in PBS, diluted in serum-free medium) to each well. Incubate for an additional 3-4 hours to allow for formazan crystal formation.[16]

-

Formazan Solubilization: After the MTT incubation, add a solubilization solution, such as dimethyl sulfoxide (DMSO) or a solution of 10% SDS in 0.01 M HCl, to each well to dissolve the purple formazan crystals.[4] Shake the plate on an orbital shaker for approximately 15 minutes to ensure complete dissolution.[3]

-

Absorbance Measurement: Measure the absorbance of each well using a microplate reader at a wavelength of 570-590 nm. A reference wavelength of 630 nm can be used to subtract background absorbance.[3]

-

Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is determined by plotting a dose-response curve.

Antimicrobial Activity

Nicotinonitrile derivatives have also been investigated for their potential as antimicrobial agents, showing activity against a range of bacterial and fungal pathogens.[16][17][18]

In Vitro Antimicrobial Activity Data

The following table summarizes the in vitro antimicrobial activity, expressed as Minimum Inhibitory Concentration (MIC), of selected nicotinonitrile derivatives.

| Compound ID/Series | Target Organism | Assay | MIC (µg/mL) | Reference |

| Thiazole Schiff base 1d/1e | Staphylococcus aureus | Broth Microdilution | 3.8-4.0 (µM) | [19] |

| Thiazole Schiff base 1d/1e | Escherichia coli | Broth Microdilution | 3.8-4.0 (µM) | [19] |

| Pyridone derivative | Bacillus subtilis | Agar Diffusion | 0.078 (mg/mL) | [20] |

| Pyridone derivative | Staphylococcus aureus | Agar Diffusion | 0.0024 (mg/mL) | [20] |

| 3-cyanopyridine 3d/3e | Escherichia coli | Broth Microdilution | 3.91 | [20] |

| Coumarinyl Nicotinonitrile 3a-c | Staphylococcus aureus | Agar Diffusion | Good activity | [18][21] |

| Coumarinyl Nicotinonitrile 3a-c | Escherichia coli | Agar Diffusion | Good activity | [18][21] |

| Nicotinamide 16g | Candida albicans (Fluconazole-resistant) | Broth Microdilution | 0.125-1 | [22] |

| Nicotinamide 16g | Candida albicans (SC5314) | Broth Microdilution | 0.25 | [22] |

Key Experimental Protocol: Broth Microdilution for MIC Determination

The broth microdilution method is a standardized technique for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[2][8]

Principle: A standardized inoculum of a microorganism is exposed to serial dilutions of an antimicrobial agent in a liquid medium. The MIC is the lowest concentration of the agent that completely inhibits the visible growth of the organism after overnight incubation.[8]

Detailed Protocol:

-

Preparation of Antimicrobial Agent: Prepare a stock solution of the nicotinonitrile compound in a suitable solvent. Perform two-fold serial dilutions of the compound in a 96-well microtiter plate using an appropriate broth medium (e.g., Cation-Adjusted Mueller-Hinton Broth).[8]

-

Inoculum Preparation: Prepare a standardized inoculum of the test microorganism from a fresh culture (18-24 hours old). Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL. Dilute this suspension to achieve a final desired concentration of about 5 x 10⁵ CFU/mL in the wells.

-

Inoculation: Inoculate each well of the microtiter plate containing the diluted antimicrobial agent with the standardized bacterial suspension. Include a growth control well (broth and inoculum, no drug) and a sterility control well (broth only).[8]

-

Incubation: Incubate the microtiter plate at 35-37°C for 16-20 hours in ambient air.[6]

-

Reading and Interpretation: After incubation, visually inspect the plates for turbidity. The MIC is recorded as the lowest concentration of the compound at which there is no visible growth.[6][8]

Other Biological Activities

Beyond anticancer and antimicrobial effects, the nicotinonitrile scaffold is associated with a range of other important biological activities.

-

Anti-inflammatory Activity: Certain nicotinonitrile derivatives exhibit anti-inflammatory properties, often through the inhibition of cyclooxygenase (COX) enzymes, particularly the inducible COX-2 isoform, which is involved in the inflammatory response.[1] Some novel nicotinates have shown potent COX-2 inhibitory activity with IC50 values as low as 0.04 µM.

-

Antiviral Activity: The 2-oxonicotinonitrile (2-ONN) scaffold, a derivative of the natural product 2-pyridinone, has been explored for antiviral applications. Nucleoside analogues derived from 2-ONN have demonstrated good activity against SARS-CoV and influenza A (H5N1).[23]

-

Antioxidant Activity: Several nicotinonitrile hybrids have been synthesized and shown to possess antioxidant properties, with some compounds exhibiting good ABTS radical scavenging activity.[1]

-

Cardiovascular Effects: Marketed drugs like Milrinone and Olprinone, which contain the nicotinonitrile core, are used for their cardiotonic effects, highlighting the scaffold's relevance in treating cardiovascular conditions.[1][8]

General Workflow for Scaffold Evaluation

The discovery and development of new drugs based on the nicotinonitrile scaffold typically follows a structured workflow, from initial design to preclinical evaluation.

References

- 1. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]

- 2. Broth Dilution Method for MIC Determination • Microbe Online [microbeonline.com]

- 3. MTT assay protocol | Abcam [abcam.com]

- 4. benchchem.com [benchchem.com]

- 5. Pim-1 kinase stimulates c-Myc-mediated death signaling upstream of caspase-3 (CPP32)-like protease activation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. fwdamr-reflabcap.eu [fwdamr-reflabcap.eu]

- 7. texaschildrens.org [texaschildrens.org]

- 8. Broth Microdilution | MI [microbiology.mlsascp.com]

- 9. PIM kinase (and Akt) biology and signaling in tumors - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Kinase Signaling Pathways | Cell Signaling Technology [cellsignal.com]

- 11. JCI - PIM-1–specific mAb suppresses human and mouse tumor growth by decreasing PIM-1 levels, reducing Akt phosphorylation, and activating apoptosis [jci.org]

- 12. Nicotinonitrile-derived apoptotic inducers: Design, synthesis, X-ray crystal structure and Pim kinase inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Secure Verification [cherry.chem.bg.ac.rs]

- 14. Cyanopyridinone- and Cyanopyridine-Based Cancer Cell Pim-1 Inhibitors: Design, Synthesis, Radiolabeling, Biodistribution, and Molecular Modeling Simulation - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Design and Synthesis of Novel Pyridine-Based Compounds as Potential PIM-1 Kinase Inhibitors, Apoptosis, and Autophagy Inducers Targeting MCF-7 Cell Lines: In Vitro and In Vivo Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 18. acta-arhiv.chem-soc.si [acta-arhiv.chem-soc.si]

- 19. PIM1 kinase regulates cell death, tumor growth and chemotherapy response revealing a novel target in triple-negative breast cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

- 21. researchgate.net [researchgate.net]

- 22. Design, Synthesis and Structure-Activity Relationship Studies of Nicotinamide Derivatives as Potent Antifungal Agents by Disrupting Cell Wall - PMC [pmc.ncbi.nlm.nih.gov]

- 23. chemotaxis.semmelweis.hu [chemotaxis.semmelweis.hu]

The Medicinal Chemistry of Nicotinonitriles: A Technical Guide to Drug Discovery and Development

Abstract: The nicotinonitrile (3-cyanopyridine) scaffold is a privileged structural motif in medicinal chemistry, forming the core of several marketed drugs and a multitude of investigational agents.[1][2] Its unique electronic properties and versatile chemical handles allow for the development of compounds with a broad spectrum of biological activities. This technical guide provides an in-depth overview of the synthesis, mechanisms of action, structure-activity relationships (SAR), and therapeutic applications of nicotinonitrile derivatives. It is intended for researchers, scientists, and drug development professionals engaged in the discovery of novel therapeutics. This document summarizes key quantitative data in tabular form, provides detailed experimental protocols for representative syntheses and biological assays, and visualizes complex pathways and workflows using Graphviz diagrams.

Introduction to Nicotinonitriles

The pyridine ring is a fundamental N-heteroaromatic structure found in numerous natural products, including nicotinic acid and vitamin B6, and is a cornerstone of many pharmaceuticals.[2][3] The introduction of a nitrile (cyano) group at the 3-position confers specific physicochemical properties that are highly advantageous for drug design. The nitrile group can act as a hydrogen bond acceptor, a bioisostere for other functional groups, and can participate in key interactions with biological targets, enhancing binding affinity and modulating pharmacokinetic profiles.[4][5]

The therapeutic importance of this scaffold is highlighted by the number of approved drugs that incorporate the nicotinonitrile core, such as:

-

Bosutinib: A tyrosine kinase inhibitor for the treatment of chronic myeloid leukemia.[1][6]

-

Neratinib: A kinase inhibitor for the treatment of breast cancer.[1][6]

-

Milrinone & Olprinone: Phosphodiesterase 3 inhibitors used for heart failure.[1][6]

The diverse pharmacological activities of nicotinonitrile derivatives, including anticancer, antimicrobial, anti-inflammatory, and enzyme inhibitory effects, continue to drive extensive research into this compound class.[3][7]

Synthetic Strategies

The synthesis of the nicotinonitrile core and its derivatives is well-established, with numerous methods available. One-pot, multi-component reactions are particularly efficient and widely used. A common approach involves the condensation of an aldehyde, a ketone (or an equivalent active methylene compound like ethyl acetoacetate), malononitrile, and a nitrogen source such as ammonium acetate.[3][8][9]

This method allows for the generation of a diverse library of compounds by varying the starting materials. Further functionalization can be achieved through reactions targeting the substituents on the pyridine ring.[10]

Mechanism of Action and Therapeutic Applications

Nicotinonitrile derivatives exert their biological effects by interacting with a wide array of molecular targets. A significant focus of research has been on their role as enzyme inhibitors, particularly in the context of cancer therapy.

Enzyme Inhibition

PIM Kinases: Proto-oncogene PIM kinases are a family of serine/threonine kinases that modulate a network of signaling pathways involved in cell cycle progression and survival.[1] Overexpression of PIM kinases is common in various cancers, making them an attractive therapeutic target.[11] Nicotinonitrile derivatives have been developed as potent PIM kinase inhibitors, showing cytotoxic activity in cancer cell lines like HepG2 (liver cancer) and MCF-7 (breast cancer).[12][13] These inhibitors can induce apoptosis and arrest the cell cycle at the G2/M phase.[2][12]

Tyrosine Kinases (TKs): Many nicotinonitriles function as potent inhibitors of tyrosine kinases, such as VEGFR-2.[1] By blocking TKs, these compounds can inhibit signaling pathways that lead to endothelial cell proliferation and tumor angiogenesis, crucial processes for tumor development.[1][14]

Other Enzymes: The nicotinonitrile scaffold has also been utilized to develop inhibitors for other enzymes, including α-glucosidase, tyrosinase, and urease, suggesting potential applications in metabolic disorders and other conditions.[15]

Anticancer Activity

The antiproliferative activity of nicotinonitriles is a major area of investigation.[16] Studies have demonstrated their efficacy against various cancer cell lines, including colon, liver, and breast cancer.[14][17][18] The mechanism often involves the induction of apoptosis, as evidenced by the upregulation of key apoptotic markers like caspases 3 and 9, an increased Bax/Bcl-2 ratio, and cell cycle arrest.[12][14]

Table 1: Selected Anticancer and Enzyme Inhibitory Activities of Nicotinonitrile Derivatives

| Compound Class | Target/Cell Line | Activity | Value | Reference |

| Nicotinonitrile-Imino Hybrid | Tyrosine Kinase | IC50 | 311 nM | [14] |

| Nicotinonitrile-Imino Hybrid | Tyrosine Kinase | IC50 | 352 nM | [14] |

| Phenylureido-Nicotinonitrile | HePG2 (Liver Cancer) | IC50 | 34.31 µM | [8][17] |

| Phenylureido-Nicotinonitrile | Caco-2 (Colon Cancer) | IC50 | 24.79 µM | [8][17] |

| Nicotinonitrile Derivative 8e | Pim-1 Kinase | IC50 | ≤ 0.28 µM | [12] |

| Nicotinonitrile Derivative 8e | Pim-2 Kinase | IC50 | ≤ 0.28 µM | [12] |

| Nicotinonitrile Derivative 8e | Pim-3 Kinase | IC50 | ≤ 0.28 µM | [12] |

| Nicotinonitrile Derivative 1 | α-glucosidase | IC50 | 27.09 ± 0.12 µM | [15] |

Structure-Activity Relationships (SAR)

The biological activity of nicotinonitrile compounds can be finely tuned by modifying the substituents at various positions of the pyridine ring. SAR studies are crucial for optimizing potency and selectivity.

-

Positions 4 and 6: These positions are frequently substituted with aryl groups. The nature and substitution pattern of these aromatic rings significantly impact activity. For instance, in anticancer agents, electron-donating or withdrawing groups on the aryl rings can modulate potency against different cell lines.[16][19]

-

Position 2: Modifications at this position, often involving amino, alkoxy, or thione groups, are critical for interacting with the target protein.[9] For kinase inhibitors, this position often projects into the ATP-binding pocket.

-

Position 5: This position is less commonly modified but can influence the overall electronic properties and conformation of the molecule.

Experimental Protocols

General Synthesis of 2-Amino-4,6-diaryl-nicotinonitrile (Representative Protocol)

This protocol is adapted from methods involving the cyclization of chalcones.[3][20]

Materials:

-

Substituted Chalcone (1,3-diaryl-2-propen-1-one) (1.0 eq)

-

Malononitrile (1.2 eq)

-

Ammonium Acetate (8.0 eq)

-

Ethanol (as solvent)

Procedure:

-

A mixture of the appropriate chalcone (1.0 eq), malononitrile (1.2 eq), and ammonium acetate (8.0 eq) is placed in a round-bottom flask.

-

Ethanol is added to the flask to dissolve the reactants.

-

The reaction mixture is heated to reflux for 2-4 hours. The progress of the reaction is monitored by Thin Layer Chromatography (TLC).

-

After completion, the reaction mixture is cooled to room temperature.

-

The precipitated solid product is collected by filtration.

-

The crude product is washed with cold water, then with a small amount of cold ethanol to remove impurities.

-

The solid is dried and can be further purified by recrystallization from a suitable solvent (e.g., ethanol or acetic acid) to yield the pure nicotinonitrile derivative.

-

The structure of the final compound is confirmed using spectroscopic methods such as FT-IR, ¹H-NMR, ¹³C-NMR, and Mass Spectrometry.[8][10]

In Vitro Antiproliferative Activity (MTT Assay)

This protocol is a standard method for assessing the cytotoxic effects of compounds on cancer cell lines.[16]

Materials:

-

Human cancer cell lines (e.g., MCF-7, HepG-2)

-

Complete growth medium (e.g., DMEM with 10% FBS)

-

Test compound (dissolved in DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

DMSO (cell culture grade)

-

96-well microtiter plates

Procedure:

-

Cell Seeding: Cells are harvested and seeded into 96-well plates at a density of approximately 5,000-10,000 cells/well in 100 µL of complete medium. Plates are incubated for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.

-

Compound Treatment: The test nicotinonitrile derivatives are serially diluted in the growth medium. The medium from the plates is aspirated, and 100 µL of the medium containing different concentrations of the test compounds is added to the wells. A control group receives medium with DMSO only (vehicle control).

-

Incubation: The plates are incubated for 48-72 hours at 37°C with 5% CO₂.

-

MTT Addition: After the incubation period, 20 µL of MTT solution is added to each well, and the plates are incubated for an additional 2-4 hours. During this time, viable cells with active mitochondrial reductase enzymes will convert the yellow MTT to a dark blue formazan precipitate.

-

Formazan Solubilization: The medium is carefully removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals. The plate is gently shaken for 10 minutes to ensure complete dissolution.

-

Data Acquisition: The absorbance of each well is measured using a microplate reader at a wavelength of approximately 570 nm.

-

Data Analysis: The percentage of cell viability is calculated relative to the vehicle control. The IC50 value (the concentration of the compound that inhibits cell growth by 50%) is determined by plotting the percentage of viability against the compound concentration and fitting the data to a dose-response curve.[18]

Conclusion and Future Prospects

The nicotinonitrile scaffold remains a highly valuable and versatile platform in modern medicinal chemistry. Its presence in several FDA-approved drugs validates its potential for developing safe and effective therapeutic agents.[1][6] The synthetic accessibility and the potential for diverse functionalization allow for the creation of large compound libraries for high-throughput screening.[9] Current research continues to uncover novel biological targets and therapeutic applications for nicotinonitrile derivatives, particularly in oncology and infectious diseases.[1][3] Future efforts will likely focus on designing next-generation inhibitors with improved selectivity to minimize off-target effects, exploring novel drug delivery systems, and leveraging computational methods for more rational, target-based drug design. The continued exploration of this chemical space promises to yield new and improved treatments for a range of human diseases.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Nitrile-containing pharmaceuticals: target, mechanism of action, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore - PMC [pmc.ncbi.nlm.nih.gov]

- 6. [PDF] A Review on The Chemistry of Nicotinonitriles and Their applications | Semantic Scholar [semanticscholar.org]

- 7. researchgate.net [researchgate.net]

- 8. Design, Green Synthesis, and Anticancer Activity of Novel Nicotinonitrile Derivatives - ProQuest [proquest.com]

- 9. researchgate.net [researchgate.net]

- 10. acta-arhiv.chem-soc.si [acta-arhiv.chem-soc.si]

- 11. Cyanopyridinone- and Cyanopyridine-Based Cancer Cell Pim-1 Inhibitors: Design, Synthesis, Radiolabeling, Biodistribution, and Molecular Modeling Simulation - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Nicotinonitrile-derived apoptotic inducers: Design, synthesis, X-ray crystal structure and Pim kinase inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. pubs.acs.org [pubs.acs.org]

- 14. Novel Nicotinonitrile Derivatives Bearing Imino Moieties Enhance Apoptosis and Inhibit Tyrosine Kinase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. Antiproliferative Activity of Some Newly Synthesized Substituted Nicotinamides Candidates Using Pyridine-2(1H) thione Derivatives as Synthon - PMC [pmc.ncbi.nlm.nih.gov]

- 17. sciprofiles.com [sciprofiles.com]

- 18. Anticancer evaluation of some newly synthesized N-nicotinonitrile derivative - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. pubs.acs.org [pubs.acs.org]

- 20. Synthesis and Biological evaluation of Novel Nicotinonitrile derivatives derived from N-Substituted Coumarinyl Chalcones - ProQuest [proquest.com]

A Comprehensive Technical Guide to 2-(Dimethylamino)nicotinonitrile

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-(Dimethylamino)nicotinonitrile, a substituted pyridine derivative, belongs to a class of compounds that has garnered significant interest in medicinal chemistry. The nicotinonitrile scaffold is a key structural motif in a variety of biologically active molecules. This technical guide provides a detailed overview of the known synonyms, and physicochemical properties of this compound. Due to the limited availability of public data on this specific compound, this guide also presents a general synthetic approach and discusses the broader biological context of related nicotinonitrile derivatives to provide a valuable resource for researchers.

Chemical Identity and Synonyms

This compound is a chemical compound with the CAS Registry Number 60138-76-3 . It is also known by several other names.

| Identifier Type | Value | Citation |

| Systematic Name | This compound | |

| IUPAC Name | 2-(dimethylamino)pyridine-3-carbonitrile | [1] |

| CAS Registry No. | 60138-76-3 | [1] |

| Molecular Formula | C8H9N3 | [1] |

| Molecular Weight | 147.18 g/mol | [1] |